molecular formula C7H7FN2O3 B2804620 5-Fluoro-3-methoxy-2-nitroaniline CAS No. 1628643-07-1

5-Fluoro-3-methoxy-2-nitroaniline

Cat. No.: B2804620
CAS No.: 1628643-07-1
M. Wt: 186.142
InChI Key: CDBVQSPCFPKING-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically involves the nitration of 5-fluoro-3-methoxyaniline. This reaction is carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled nitration reactions under specific temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Amino derivatives such as 5-fluoro-3-methoxyaniline.

  • Substitution Products: Different substituted anilines based on the electrophile used.

Scientific Research Applications

5-Fluoro-3-methoxy-2-nitroaniline is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-3-methoxy-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

  • Pathways Involved: The compound may participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

  • 5-Fluoro-2-nitroaniline: Lacks the methoxy group.

  • 5-Fluoro-3-methoxyaniline: Lacks the nitro group.

  • 2-Nitroaniline: Lacks the fluorine and methoxy groups.

Uniqueness: 5-Fluoro-3-methoxy-2-nitroaniline is unique due to the combination of fluorine, methoxy, and nitro groups on the aniline ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-fluoro-3-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVQSPCFPKING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628643-07-1
Record name 5-fluoro-3-methoxy-2-nitroaniline
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